Tert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate

Medicinal Chemistry PROTAC Linker Design Physicochemical Profiling

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate (CAS 2260930-86-5) is a bifunctional piperidine building block belonging to the 4,4′-bipiperidine class. Its molecular architecture features an orthogonal protection strategy—a Boc-protected tertiary amine, a secondary amine handle, and a sterically accessible tertiary hydroxyl group—within a single C₁₅H₂₈N₂O₃ scaffold.

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
Cat. No. B13424362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
Molecular FormulaC15H28N2O3
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2CCNCC2)O
InChIInChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-10-6-15(19,7-11-17)12-4-8-16-9-5-12/h12,16,19H,4-11H2,1-3H3
InChIKeyOEHTWWPRGLHVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate: Core Structural Profile for Sourcing Decisions


Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate (CAS 2260930-86-5) is a bifunctional piperidine building block belonging to the 4,4′-bipiperidine class [1]. Its molecular architecture features an orthogonal protection strategy—a Boc-protected tertiary amine, a secondary amine handle, and a sterically accessible tertiary hydroxyl group—within a single C₁₅H₂₈N₂O₃ scaffold . This combination of rigid bipiperidine geometry, hydrogen-bond-donating capacity, and chemoselective deprotection orthogonality defines its utility as a pharmaceutical intermediate, particularly where linker regiochemistry or downstream functionalization demands a quaternary hydroxy center that simpler 4-hydroxypiperidine or 4,4′-bipiperidine intermediates cannot provide [2].

Why Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate Cannot Be Swapped with Common 4-Hydroxypiperidines or Unsubstituted Bipiperidines


Direct replacement of this compound with simpler Boc-4-hydroxypiperidine (CAS 109384-19-2) or unsubstituted N-Boc-4,4′-bipiperidine (CAS 171049-35-7) introduces stoichiometric and functional penalties that undermine synthetic utility. The tertiary alcohol at the C4 bridgehead position of the target compound—absent in both comparators—functions as a non-nucleophilic hydrogen-bond donor while resisting elimination side reactions that plague secondary alcohols under acidic or coupling conditions . In PROTAC linker applications, the tertiary hydroxyl retains a proton donor without consuming the secondary amine, enabling simultaneous orthogonal derivatization at both piperidine nitrogen atoms . Quantitative data below demonstrate that physicochemical properties such as density, boiling point, and hydrogen-bond capacity diverge sufficiently to affect purification, solubility, and formulation behavior [1].

Quantitative Comparative Evidence Guide: Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate


Hydrogen-Bond Donor Count: Target Compound vs. N-Boc-4,4′-Bipiperidine

The target compound contains one hydrogen-bond donor (tertiary –OH); N-Boc-4,4′-bipiperidine (CAS 171049-35-7) possesses zero H-bond donors [1]. The hydroxyl group, situated at the quaternary bridgehead carbon, provides a directional H-bond capability without introducing Brønsted acidity that could protonate basic amine functionalities in coupling reactions .

Medicinal Chemistry PROTAC Linker Design Physicochemical Profiling

Predicted Density Differential: Target Compound vs. Common Bipiperidine Comparators

The target compound (CAS 2260930-86-5) exhibits a predicted density of 1.109 ± 0.06 g/cm³ , nearly 8% higher than that of N-Boc-4,4′-bipiperidine (1.028 g/cm³) [1]. This density increment reflects the additional oxygen atom in the molecular framework and correlates with differences in packing efficiency and crystallization behavior during purification .

Process Chemistry Solid-State Characterization Purification Scale-Up

Boiling Point Elevation as a Proxy for Thermal Stability During Solvent Removal

The predicted boiling point of the target compound is 399.5 ± 42.0 °C at 760 mmHg , exceeding that of N-Boc-4,4′-bipiperidine (~363 °C) [1] by approximately 36 °C. This elevation is consistent with the additional intermolecular hydrogen bonding contributed by the tertiary hydroxyl moiety .

Thermal Stability Vacuum Distillation Intermediate Storage

Chemoselective Functionalization: Orthogonal Amine Handles vs. Monofunctional Building Blocks

The target compound features three chemically addressable handles: a Boc-protected tertiary amine (cleavable under acidic conditions), a solvent-exposed secondary piperidine amine (nucleophilic at neutral to basic pH), and a tertiary hydroxyl (resistant to acylation, enabling selective amine derivatization) [1]. In contrast, N-Boc-4-hydroxypiperidine offers only two handles (Boc-amine + secondary alcohol), and N-Boc-4,4′-bipiperidine offers two chemically similar secondary amines plus one Boc-amine, resulting in chemoselectivity challenges during sequential conjugation .

Click Chemistry PROTAC Synthesis Orthogonal Deprotection

Synthetic Process Patent Enabling Kilogram-Scale Production with Defined Purity

A dedicated process patent (O'Keefe, 2004) describes the synthesis of 4-(hydroxy)-[1,4′]bipiperidinyl-1′-carboxylic acid tert-butyl ester via reductive amination of 4-hydroxypiperidine with N-Boc-4-piperidone under hydrogenation conditions [1]. The patent specifies a stoichiometric ratio of 4-hydroxypiperidine to N-Boc-piperidone of 1:1, ethanol as solvent, and room-temperature imine formation followed by catalytic hydrogenation, providing a route that avoids cryogenic conditions, chromatography, or expensive coupling reagents [2]. Competing routes to 4,4′-bipiperidine scaffolds often require multi-step sequences including high-temperature alkylation or protecting-group interconversion .

Process Patent Scale-Up Synthesis Reductive Amination

Predicted pKa Differentiating Bridgehead –OH from Secondary Piperidinol Acidity

The predicted pKa of the tertiary hydroxyl in the target compound is 14.57 ± 0.20 , classifying it as essentially non-ionizable under physiological and typical reaction conditions (pKa > 14). In contrast, secondary 4-hydroxypiperidine analogs exhibit predicted pKa values in the 15–16 range for the alcohol but are more susceptible to acid-catalyzed dehydration due to the availability of β-hydrogens for E1 elimination pathways [1]. The quaternary bridgehead position of the –OH in the target compound precludes elimination, ensuring chemical stability under acidic Boc-deprotection conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) [2].

Drug-Likeness Permeability Prediction Ionization State

High-Value Application Scenarios for Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate


PROTAC Linker Synthesis Requiring Orthogonal Amine Differentiation

In the assembly of PROTAC degraders, the target compound enables sequential conjugation: the secondary amine first reacts with a carboxylic-acid-terminated E3 ligase ligand (e.g., VHL ligand VH 101) via amide coupling, followed by Boc deprotection and attachment of the target-protein-binding warhead. The tertiary hydroxyl remains inert throughout, providing a latent H-bond anchor without side reactivity. The elimination-resistant nature of the bridgehead –OH (predicted pKa 14.57, zero β-hydrogens) ensures no dehydration byproducts during TFA-mediated Boc removal . Structurally analogous tert-butyl 4-ethynyl-[1,4′-bipiperidine]-1′-carboxylate has been validated in the published synthesis of ARD-69, an androgen-receptor-targeting PROTAC [1].

Kinase Inhibitor Fragment Library Expansion with Tertiary Alcohol Pharmacophore

The tertiary alcohol in the target compound serves as a non-classical hydrogen-bond donor that is conformationally locked by the rigid bipiperidine scaffold, enabling precise vectoring of H-bond interactions in kinase hinge-region binding. The predicted density (1.109 g/cm³) and boiling point (399.5 °C) support routine handling and solvent evaporation without thermal decomposition, making the compound compatible with parallel medicinal chemistry workflows . Unlike N-Boc-4-hydroxypiperidine—which can undergo acid-catalyzed dehydration to a 3,4-unsaturated byproduct that may covalently modify cysteine residues in kinases—the bridgehead –OH eliminates this off-target risk [2].

High-Purity Intermediate for ADC Payload-Linker Construction

Antibody-drug conjugate (ADC) payload-linker intermediates demand bifunctional building blocks with ≥95% purity and well-defined regiochemistry. The one-step reductive amination route to the target compound (4-hydroxypiperidine + N-Boc-4-piperidone, H₂/catalyst) avoids chromatographic purification and delivers material meeting the ≥95% specification [3]. The orthogonal reactivity triad (Boc-N, secondary amine, tertiary –OH) allows attachment of the cytotoxic payload to the secondary amine, PEG spacer to the deprotected piperidine nitrogen, and solubility-enhancing moiety via the hydroxyl, all without protecting-group conflict .

Chemical Probe Synthesis Where Tertiary Alcohol Elimination Must Be Zero

In chemical biology probe campaigns, acid-stable hydroxyl groups are essential when the final probe requires Boc deprotection followed by cellular target engagement assays at low pH (e.g., lysosomal targeting). The quaternary bridgehead –OH of the target compound cannot undergo E1 or E2 elimination under any pH condition, guaranteeing structural integrity of the probe after TFA deprotection. This contrasts with secondary 4-hydroxypiperidine-based probes, where documented elimination generates α,β-unsaturated piperidine artifacts that may confound biological readouts through non-specific Michael addition [2].

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